2-Octadecylsulfanyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene
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Overview
Description
2-Octadecylsulfanyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of three thiophene rings and an octadecylsulfanyl group, making it a unique and interesting molecule for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octadecylsulfanyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene typically involves the following steps:
Formation of the Thiophene Rings: The thiophene rings can be synthesized through various methods such as the Gewald reaction, Paal-Knorr synthesis, and Hinsberg synthesis.
Introduction of the Octadecylsulfanyl Group: The octadecylsulfanyl group can be introduced through nucleophilic substitution reactions, where an octadecylthiol reacts with a suitable thiophene derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-Octadecylsulfanyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophene derivatives .
Scientific Research Applications
2-Octadecylsulfanyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Octadecylsulfanyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene involves its interaction with various molecular targets and pathways. The compound can interact with cellular membranes, proteins, and enzymes, leading to alterations in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound with a single thiophene ring.
2,5-Dithiophene: A compound with two thiophene rings connected at the 2 and 5 positions.
3-Octadecylthiophene: A compound with an octadecyl group attached to a single thiophene ring.
Uniqueness
2-Octadecylsulfanyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene is unique due to the presence of three thiophene rings and an octadecylsulfanyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable for applications in organic electronics and materials science .
Properties
CAS No. |
337918-89-5 |
---|---|
Molecular Formula |
C30H44S4 |
Molecular Weight |
532.9 g/mol |
IUPAC Name |
2-octadecylsulfanyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene |
InChI |
InChI=1S/C30H44S4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-32-30-23-22-29(34-30)28-21-20-27(33-28)26-19-18-25-31-26/h18-23,25H,2-17,24H2,1H3 |
InChI Key |
BJVDPVOYUOLANK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCSC1=CC=C(S1)C2=CC=C(S2)C3=CC=CS3 |
Origin of Product |
United States |
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